In scientific research, Lys-Arg is primarily recognized as a key component of recognition sites for proteolytic enzymes, specifically proprotein convertases. These enzymes cleave polypeptide chains at specific locations defined by the presence of basic amino acid residues, often involving Lys-Arg or other dibasic motifs like Arg-Arg or Lys-Lys [, , , , , , , , , , , , ].
Lysine and arginine are both naturally occurring amino acids found in various proteins. Lysine is classified as an essential amino acid, meaning it must be obtained through diet, while arginine is considered semi-essential, as the body can synthesize it under certain conditions. Common dietary sources of these amino acids include meat, dairy products, legumes, and nuts.
In biochemical terms, lysine is classified as a basic amino acid due to its positively charged side chain at physiological pH. Arginine also possesses a basic side chain but is distinguished by its guanidinium group, which contributes to its unique properties in protein interactions and enzyme activities.
The synthesis of lysine-arginine can be achieved through various chemical methods. One common approach is solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain attached to a solid support. This method allows for precise control over the sequence and purity of the resulting peptide.
During SPPS, protecting groups are used to prevent unwanted reactions at specific functional sites on the amino acids. After the synthesis is complete, the protecting groups are removed, yielding the free dipeptide. High-performance liquid chromatography (HPLC) is often employed to purify the final product from any unreacted starting materials or byproducts.
The molecular structure of lysine-arginine features a peptide bond between the carboxyl group of lysine and the amino group of arginine. The chemical formula for this dipeptide is , with a molecular weight of approximately 252.34 g/mol.
Lysine and arginine can undergo various chemical reactions typical for amino acids and peptides. Notably, they can participate in acylation reactions where their amine groups react with acyl chlorides to form amides.
For example, when lysine or arginine reacts with an acyl chloride in the presence of a base, an amide bond forms, which can be used to create larger peptide chains or modify existing proteins. Additionally, these amino acids can be involved in post-translational modifications such as methylation or acetylation, affecting protein function and stability.
The mechanism of action for lysine-arginine involves their roles in protein interactions and enzymatic activities. The basic nature of these amino acids allows them to interact with negatively charged molecules such as nucleic acids and other proteins.
Research indicates that the presence of lysine and arginine residues can enhance protein solubility and stability, particularly in biopharmaceutical applications where high concentrations of proteins are required for therapeutic use . Their positive charges also facilitate binding interactions with negatively charged cellular components.
Lysine-arginine is typically a white crystalline powder that is soluble in water but insoluble in organic solvents. Its melting point is around 200°C, indicating stability under moderate heating conditions.
The compound exhibits basicity due to the presence of multiple amine groups. It has a high affinity for forming hydrogen bonds due to its polar functional groups, influencing its solubility and interaction with other biomolecules. The pKa values for the side chains of lysine and arginine are approximately 10.5 and 12.5, respectively .
Lysine-arginine has several applications in scientific research and industry:
Lysine (Lys) and arginine (Arg) methylation on histone tails constitutes a critical layer of epigenetic regulation, dynamically influencing chromatin architecture and gene expression. These modifications are catalyzed by distinct classes of enzymes: lysine methyltransferases (KMTs) and protein arginine methyltransferases (PRMTs). KMTs utilize S-adenosylmethionine (SAM) as a methyl donor to add mono-, di-, or trimethyl groups to Lys residues, while PRMTs generate mono-, symmetric di-, or asymmetric dimethyl groups on Arg residues [1] [5]. Key modifications include:
The SET domain of KMTs (e.g., G9a/GLP) positions SAM and the Lys substrate for nucleophilic attack via a conserved tyrosine network, ensuring precise methylation states [1]. PRMTs are classified into three types:
Table 1: Major Histone Lys/Arg Methylation Writers and Their Functions
Enzyme Class | Example | Histone Target | Methylation Type | Transcriptional Role |
---|---|---|---|---|
KMT | SET1/COMPASS | H3K4 | me1/me2/me3 | Activation |
KMT | G9a (KMT1C) | H3K9 | me1/me2 | Repression |
PRMT (Type I) | PRMT1 | H4R3 | ADMA | Activation |
PRMT (Type I) | CARM1 | H3R17, H3R26 | ADMA | Activation |
PRMT (Type II) | PRMT5 | H3R8, H4R3 | SDMA | Repression |
Reader proteins decode methylated Lys/Arg residues through specialized domains that recognize specific modification states and flanking sequences. Aromatic cages within reader domains (e.g., chromodomains, Tudor domains) mediate hydrophobic interactions with methyl groups. For example:
Engineered reader-writer systems demonstrate the specificity of these interactions. Mutating CBX1's Phe50 to glycine (F50G) creates a "hole" that selectively binds benzyl-lysine (H3K9bn) instead of H3K9me3, establishing orthogonal epigenetic circuits [2]. Similarly, photoaffinity probes like photo-arginine (R-dz) capture transient interactors of H4R3me2a, revealing novel readers such as MSH6 (DNA repair protein) and repellers like DPF2 (chromatin remodeler) [9].
Table 2: Reader Domains for Lys/Arg Methylation
Reader Domain | Example Protein | Recognized Modification | Biological Function |
---|---|---|---|
Chromodomain | CBX1 | H3K9me3 | Heterochromatin formation |
Tudor | 53BP1 | H4K20me2 | DNA damage repair |
PHD Finger | ING2 | H3K4me3 | Transcriptional activation |
WD40 Repeat | WDR5 | H3R2me2s | MLL complex activation |
While both modifications regulate transcription, their chemical properties and kinetic dynamics differ significantly:
Lysine Methylation:
Arginine Methylation:
Cross-talk between Lys/Arg methylation fine-tunes transcriptional outputs. For instance, PRMT5-mediated H3R8me2s facilitates SWI/SNF-mediated chromatin remodeling during myogenesis, while PRMT6-catalyzed H3R2me2a blocks WDR5 binding to H3K4me3, repressing transcription [5] [8].
Table 3: Lysine vs. Arginine Methylation in Gene Regulation
Feature | Lysine Methylation | Arginine Methylation |
---|---|---|
Methyl States | me1, me2, me3 | me1, SDMA, ADMA |
Demethylation | LSD1, JmjC KDMs | PADI enzymes (citrullination) |
Activation Marks | H3K4me3, H3K36me3 | H3R17me2a, H4R3me2a |
Repression Marks | H3K9me3, H3K27me3 | H3R2me2a, H3R8me2s |
Reader Recruitment | Chromodomains, PHD fingers | Tudor, WD40 domains |
Aberrant Lys/Arg methylation drives oncogenesis by disrupting transcriptional programs:
Therapeutic inhibitors targeting these enzymes show promise:
Table 4: Oncogenic Dysregulation of Lys/Arg Methylation
Enzyme | Cancer Link | Key Substrate | Oncogenic Mechanism |
---|---|---|---|
PRMT5 | Multiple myeloma, lymphoma | H4R3me2s, H3R8me2s | Silences tumor suppressors (e.g., CDKN2B) |
CARM1 | Breast, prostate cancer | H3R17me2a, H3R26me2a | Activates WNT5A, ERα targets |
G9a (KMT1C) | Colorectal cancer | H3K9me2 | Represses CDKN2A, CDKN2B |
SETD7 (KMT7) | Pancreatic cancer | H3K4me1 | Stabilizes oncogenic transcription factors |
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